![molecular formula C21H16N4O5 B2769866 3-烯丙基-1-{[3-(1,3-苯并二氧杂噻唑-5-基)-1,2,4-噁二唑-5-基]甲基}喹唑啉-2,4(1H,3H)-二酮 CAS No. 1207023-93-5](/img/structure/B2769866.png)

3-烯丙基-1-{[3-(1,3-苯并二氧杂噻唑-5-基)-1,2,4-噁二唑-5-基]甲基}喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

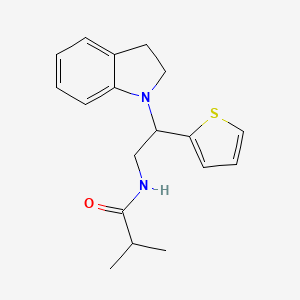

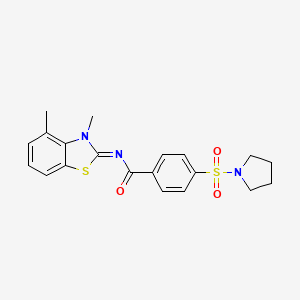

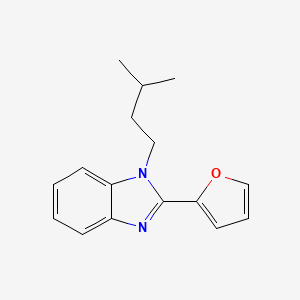

The compound is a quinazoline derivative with an allyl group at the 3-position and a 1,3-benzodioxol-5-yl-1,2,4-oxadiazol-5-ylmethyl group at the 1-position . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The 1,3-benzodioxol-5-yl group is a common motif in organic chemistry, often found in natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (from the quinazoline and 1,3-benzodioxol-5-yl groups) and a 1,2,4-oxadiazole ring . The allyl group would provide some degree of unsaturation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing oxadiazole ring . The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely increase its hydrophobicity .科学研究应用

杂环化合物的合成与表征

杂环化合物,包括喹唑啉衍生物,的合成是由于其潜在的生物活性而成为一个重要的研究领域。诸如 Ukrainets 等人 (2011) 关于喹唑啉衍生物的合成和溴化的研究突出了涉及修改这些分子以增强其性质的复杂方法。这些合成途径对于开发具有潜在治疗应用的新型化合物至关重要 (Ukrainets, Mospanova, Turov, & Parshykov, 2011)。

抗肿瘤活性

对喹唑啉衍生物的探索延伸到评估其抗肿瘤活性。Sharma、Luxami 和 Paul (2013) 合成了苯并咪唑-喹唑啉杂化物,对各种癌细胞系表现出显着的抑制作用。这些发现表明喹唑啉衍生物中的结构修饰可以产生有效的抗癌剂,强调了此类化合物在药物化学研究中的重要性 (Sharma, Luxami, & Paul, 2013)。

未来方向

作用机制

Target of Action

Similar compounds bearing 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl moieties have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the anticancer activity of related compounds, it is plausible that the compound may interfere with pathways involved in cell cycle regulation and apoptosis .

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cancer cell proliferation and the induction of cell death.

属性

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5/c1-2-9-24-20(26)14-5-3-4-6-15(14)25(21(24)27)11-18-22-19(23-30-18)13-7-8-16-17(10-13)29-12-28-16/h2-8,10H,1,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMYEVVDMAXPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2769784.png)

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)

![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)